molecular formula C16H12BrN3OS B2360683 5-bromo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide CAS No. 1795471-35-0

5-bromo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide

Cat. No.: B2360683
CAS No.: 1795471-35-0
M. Wt: 374.26
InChI Key: KXHKEIWNNYZFAJ-UHFFFAOYSA-N
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Description

5-bromo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide is a complex organic compound that features a bromine atom, a thiophene ring, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the nitro group if present, using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent.

    Substitution: Nucleophiles (amines, thiols), base (e.g., potassium carbonate), solvent (e.g., DMF), elevated temperature.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the bromine atom can yield various substituted pyridine derivatives.

Scientific Research Applications

5-bromo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Materials Science: Its properties may be exploited in the development of novel materials, such as organic semiconductors or photovoltaic materials.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-3-hydroxypyridine-2-carboxamide: Similar in structure but lacks the thiophene ring.

    Nicotinamide derivatives: Various derivatives with different substituents on the pyridine ring.

Uniqueness

The uniqueness of 5-bromo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide lies in its combination of a bromine atom, thiophene ring, and nicotinamide moiety, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3OS/c17-15-4-14(8-19-9-15)16(21)20-6-11-3-13(7-18-5-11)12-1-2-22-10-12/h1-5,7-10H,6H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHKEIWNNYZFAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CN=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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